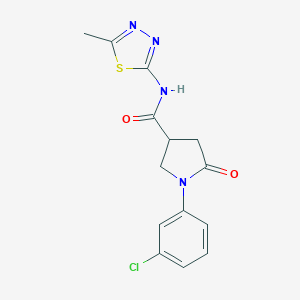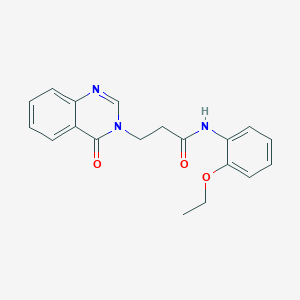
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or ML315, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience. EPOB is a small molecule inhibitor that targets the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell renewal.
Mecanismo De Acción
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and stem cell renewal. The Wnt pathway is also implicated in the development of cancer and neurodegenerative diseases. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide targets a specific protein in the pathway, called TCF/LEF, which is involved in transcriptional regulation of Wnt target genes. By inhibiting TCF/LEF, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide blocks the downstream effects of the Wnt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cell growth and induces apoptosis, which is associated with the downregulation of Wnt target genes and the upregulation of pro-apoptotic genes. In animal models, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function, which is associated with the activation of the Wnt pathway in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its small size, high potency, and specificity for the Wnt pathway. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be easily synthesized and purified, making it a cost-effective tool for studying the Wnt pathway. However, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments.
Direcciones Futuras
There are several future directions for N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including its potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. In cancer therapy, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other drugs to enhance their effectiveness and reduce side effects. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to enhance synaptic plasticity and improve cognitive function in patients. In stem cell research, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to regulate stem cell renewal and differentiation, leading to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The chemical structure of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been confirmed by various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields. In drug discovery, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-11-13-17(14-12-15)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,24) |
Clave InChI |
ZUUVJORSCAWFTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)